molecular formula C12H15ClO2 B8480877 1-(o-Allylphenoxy)-3-chloro-2-propanol

1-(o-Allylphenoxy)-3-chloro-2-propanol

Cat. No.: B8480877
M. Wt: 226.70 g/mol
InChI Key: ADXZQNZROSVWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(o-Allylphenoxy)-3-chloro-2-propanol is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-chloro-3-(2-prop-2-enylphenoxy)propan-2-ol

InChI

InChI=1S/C12H15ClO2/c1-2-5-10-6-3-4-7-12(10)15-9-11(14)8-13/h2-4,6-7,11,14H,1,5,8-9H2

InChI Key

ADXZQNZROSVWJI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CCl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flask are placed 92.5 g (1 mol) of epichlorohydrin, 33.5 g (0.25 mol) of o-allylphenol and 0.3 ml of pyridine is added. The mixture is taken to 80° C. in about 1 hour then the temperature is raised to 90° C. and maintained for about 6 hours until the phenol has disappeared completely. The mixture is then cooled and the excess of epichlorohydrin evaporated. The remaining oil is taken up in 100 ml chloroform and 50 ml of HCl (d415 -1.19) are slowly added. The organic phase is then washed two to three times in water then dried over Na2SO4. After evaporation of the chloroform, 56.6 g (yield: about 100%) are obtained of 1-(o-allylphenoxy)-3-chloro-2-propanol in the form of an oil, dark brown in colour.
Quantity
92.5 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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